p-Menthane-3,8-diol

Vue d'ensemble

Description

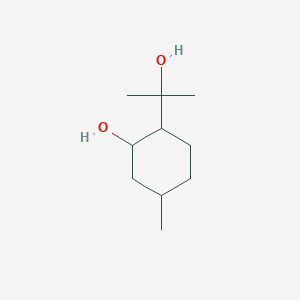

p-Menthane-3,8-diol (PMD), a monoterpenoid diol, is a naturally occurring compound derived primarily from the lemon eucalyptus plant (Corymbia citriodora). It is also synthesized industrially via the acid-catalyzed cyclization of citronellal, a process optimized using sustainable catalysts like lignin-derived carbon acids . PMD is structurally related to menthol, sharing its minty aroma, but distinguishes itself through its dual hydroxyl groups at positions 3 and 8 of the p-menthane skeleton .

PMD gained prominence as a biopesticide due to its efficacy as a mosquito repellent, offering protection comparable to synthetic alternatives like DEET (N,N-diethyl-m-toluamide) but with a favorable safety profile. The U.S. Environmental Protection Agency (EPA) registered PMD as a biopesticide in 2000, and Health Canada reaffirmed its safety in a 2022 re-evaluation, permitting its use in lotions and sprays at concentrations up to 10% . Its low vapor pressure ensures prolonged repellency (2–6 hours), outperforming volatile essential oils like citronella, which degrade within an hour .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p-Menthane-3,8-diol can be synthesized through a Prins reaction of citronellal . The process involves the following steps:

Catalytic Reaction Process: Citronellal undergoes acid-catalyzed cyclization.

Recrystallization Processes: The product is subjected to multiple recrystallization steps to achieve high purity.

Industrial Production Methods: Industrial production of this compound often involves the use of citronellal derived from natural sources such as citronella, rose, and geranium oils . The reaction conditions are controlled to favor the formation of the desired diastereomers, particularly the cis forms, which are more effective as insect repellents .

Analyse Des Réactions Chimiques

Types of Reactions: p-Menthane-3,8-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different alcohols.

Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: Conditions often involve acidic or basic catalysts to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Applications De Recherche Scientifique

p-Menthane-3,8-diol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organic compounds.

Medicine: It is explored for its potential antimicrobial properties and use in personal care products.

Industry: this compound is utilized in the fragrance and flavor industry for its fresh, lemon-like scent.

Mécanisme D'action

The mechanism of action of p-Menthane-3,8-diol as an insect repellent involves its strong odor and chemical composition. It creates a barrier on the skin or clothing that insects find unpleasant, thereby deterring them . Additionally, it interferes with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .

Comparaison Avec Des Composés Similaires

Efficacy and Repellent Activity

PMD’s repellent action against mosquitoes (Aedes aegypti, Anopheles spp.) and ticks is well-documented. At 26% concentration, PMD outperformed 10% KBR3023 (picaridin), 7.5% IR3535, and 15% DEET in laboratory studies, achieving 95–99% repellency . By contrast, lemon eucalyptus essential oil—though a natural source of PMD—lacks sufficient concentration for effective protection, necessitating synthetic concentration for commercial use .

Table 1: Efficacy Comparison of PMD with Key Repellents

| Compound | Effective Concentration | Duration (Hours) | Key Target Pests |

|---|---|---|---|

| PMD | 10–30% | 2–6 | Mosquitoes, ticks, midges |

| DEET | 10–30% | 4–8 | Mosquitoes, ticks, flies |

| Citronella oil | 5–10% | 0.5–1 | Mosquitoes |

| IR3535 | 7.5–20% | 4–6 | Mosquitoes, flies |

| KBR3023 (Picaridin) | 10–20% | 5–8 | Mosquitoes, ticks |

Environmental Impact

PMD’s biodegradability and low environmental persistence make it preferable to DEET, which accumulates in water systems . Essential oils like citronella degrade rapidly but require frequent reapplication, increasing ecological footprint .

Structural and Functional Analogues

- Menthol : Shares PMD’s cooling sensation but lacks repellent properties. PMD’s diol structure enhances hydrogen bonding, improving adhesion to skin .

- p-Menthane-3,7-diol and 3,9-diol: Minor metabolites of menthol with negligible repellent activity due to less favorable thermodynamic stability during biosynthesis .

Activité Biologique

p-Menthane-3,8-diol (PMD) is a monoterpenoid compound derived from the essential oil of various plants, notably from Eucalyptus citriodora. It has garnered attention for its diverse biological activities, including insect repellent properties, antioxidant effects, and potential therapeutic applications. This article explores the biological activity of PMD through various studies and findings.

Chemical Structure and Synthesis

PMD is characterized by its bicyclic structure, which contributes to its biological properties. The synthesis of PMD typically involves the acid-catalyzed cyclization of citronellal, with various methods reported to optimize yield and purity. For instance, one study demonstrated a green synthesis method using citric acid as a catalyst, achieving a conversion rate of 82% with a selectivity of 80% for PMD production from citronellal .

1. Insect Repellent Activity

PMD is widely recognized for its efficacy as an insect repellent. Studies have shown that it exhibits high repellent activity against mosquitoes, particularly Aedes aegypti, which are vectors for diseases like dengue and yellow fever. In laboratory tests, PMD demonstrated significant protection durations comparable to DEET, the standard compound used in commercial repellents .

Table 1: Efficacy of PMD as an Insect Repellent

| Study Reference | Target Insect | Protection Duration (hours) | Comparison to DEET |

|---|---|---|---|

| Aedes aegypti | 6-8 | Similar | |

| Various mosquitoes | Up to 10 | Comparable |

2. Antioxidant Properties

Research indicates that PMD possesses antioxidant properties that can protect cells from oxidative stress. In vitro studies have shown that PMD can scavenge free radicals effectively, which is crucial in preventing cellular damage linked to various diseases .

3. Mutagenicity and Safety Profile

Safety assessments have evaluated the mutagenic potential of PMD. Studies involving bacterial and mammalian cell assays revealed no significant genotoxic effects at tested concentrations. For example, in a chromosomal aberration assay using Chinese hamster ovary cells, PMD did not induce chromosomal damage . The no-observed-adverse-effect level (NOAEL) was determined to be greater than 3000 mg/kg/day in animal studies, indicating a favorable safety profile for potential use in consumer products .

Case Studies

Case Study: Efficacy Against Mosquitoes

In a controlled trial assessing the duration of protection offered by PMD against Aedes aegypti, subjects were treated with formulations containing varying concentrations of PMD. The results indicated that formulations with higher concentrations provided extended protection times, reinforcing the compound's utility in repellent formulations.

Case Study: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of PMD using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that PMD exhibited significant scavenging activity comparable to known antioxidants like vitamin E, suggesting its potential role in dietary supplements or therapeutic applications aimed at oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for p-Menthane-3,8-diol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of p-Menthane-3,8-diol from citronellal involves acid-catalyzed cyclization. For example, concentrated sulfuric acid (aqueous) at 100°C yields 96% isolated product after recrystallization . Recent advances use lignin-derived carbon acid catalysts in water, achieving higher sustainability without organic solvents. Catalyst pyrolysis temperature (e.g., 400–600°C) significantly impacts activity, with lignin-derived catalysts outperforming H-USY zeolites and carbon black . Researchers should compare solvent systems, acid strength, and catalyst recyclability to optimize scalability and green chemistry metrics.

Q. How is the stereochemical configuration of this compound characterized, and what analytical techniques validate its structural purity?

Methodological Answer: The compound’s stereoisomers (e.g., cis-1,3,trans-1,4 configuration) are resolved via NMR and chiral chromatography. NIST provides standardized InChIKey (LMXFTMYMHGYJEI-IWSPIJDZSA-N) and 2D/3D structural data for reference . Gas chromatography-mass spectrometry (GC-MS) and X-ray crystallography are critical for verifying purity and stereochemistry, especially when isolating derivatives or assessing synthetic intermediates .

Q. What standardized toxicological assays are used to evaluate this compound’s safety for human dermal application?

Methodological Answer: Tier I studies under EPA guidelines include acute dermal toxicity (OECD 402), eye irritation (OECD 405), and developmental toxicity (e.g., rabbit models). For example, dermal exposure studies in rabbits showed no fetal-maternal sensitivity differences, but the lack of reproductive toxicity data necessitates a 10× safety factor in risk assessments . Mutagenicity is assessed via Ames tests (TA98, TA100 strains) and in vitro chromosomal aberration assays .

Advanced Research Questions

Q. How do contradictory efficacy data for this compound against non-mosquito insects inform field trial design?

Methodological Answer: While EPA registration supports mosquito repellency, limited field data exist for gnats and biting flies. A single field trial demonstrated efficacy against biting flies but lacked statistical power for no-see-ums . Researchers should design multi-season, geographically diverse trials with controlled vector densities and standardized application protocols (e.g., WHO/EPA guidelines). Cross-validation with laboratory bioassays (e.g., arm-in-cage tests) can resolve discrepancies between lab and field results .

Q. What mechanistic insights explain this compound’s non-toxic insect repellency, and how does this differ from neurotoxic agents like DEET?

Methodological Answer: Unlike DEET (acetylcholinesterase inhibition), p-Menthane-3,8-diol acts via olfactory disruption, deterring insect landing without lethality. Electrophysiological studies on mosquito antennae reveal it blocks attraction to human odorants (e.g., lactic acid). Molecular docking simulations suggest interactions with odorant-binding proteins (OBPs), but exact targets remain uncharacterized . Comparative transcriptomics of exposed insects could identify differentially expressed sensory genes.

Q. How do catalytic mechanisms of lignin-derived acids enhance this compound synthesis efficiency compared to traditional acids?

Methodological Answer: Lignin-derived catalysts contain sulfonic acid groups (–SO3H) and mesoporous structures that stabilize carbocation intermediates during citronellal cyclization. Kinetic studies show higher turnover frequencies (TOF) than H2SO4 due to reduced side reactions (e.g., hydration to isopulegol). In situ FTIR and DFT calculations can map proton transfer pathways and active site interactions .

Q. What unresolved risks arise from the conditional EPA registration of this compound, and how should researchers address data gaps?

Methodological Answer: Conditional registration (2000) flagged insufficient field data for gnats and biting flies . Researchers must conduct longitudinal ecotoxicology studies, particularly on non-target arthropods (e.g., pollinators) exposed to spray drift. Additionally, endocrine disruption potential remains unassessed; EPA’s upcoming EDSP screening mandates in vitro receptor binding assays (e.g., ER/AR/TR) .

Q. Can this compound’s skin permeation-enhancing properties be leveraged for transdermal drug delivery?

Methodological Answer: In vitro studies on micropig skin show p-Menthane-3,8-diol increases antipyrine and indomethacin permeability by 5.9 mg/cm³, likely via lipid bilayer disruption . Researchers should quantify enhancement ratios (ER) using Franz diffusion cells and confocal microscopy to visualize stratum corneum alterations. Toxicity to keratinocytes (HaCaT assays) must be evaluated to balance efficacy and safety.

Q. How does this compound’s antiviral activity against SARS-CoV-2 correlate with its structural features, and what in vitro models validate this?

Methodological Answer: Preliminary data suggest Citriodiol® (PMD-rich extract) inhibits SARS-CoV-2 by destabilizing the viral envelope. Plaque reduction neutralization tests (PRNT) and pseudovirus entry assays (ACE2/HEK293T cells) are critical for dose-response analysis . Molecular dynamics simulations could identify hydrophobic interactions with spike protein domains, guiding derivative synthesis for enhanced antiviral potency.

Q. What interdisciplinary approaches integrate this compound into agroecological pest management while mitigating resistance evolution?

Methodological Answer: Combining PMD with push-pull strategies (e.g., repellent crops + attractant traps) reduces mosquito reliance on synthetic pyrethroids. Resistance monitoring via WHO bottle bioassays and kdr mutation screening ensures early detection. Formulating PMD with slow-release matrices (e.g., cyclodextrins) prolongs field efficacy and reduces application frequency .

Propriétés

IUPAC Name |

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFTMYMHGYJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0035744 | |

| Record name | p-Menthane-3,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma | |

| Record name | p-Menthane-3,8-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | p-Menthane-3,8-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

42822-86-6 | |

| Record name | p-Menthane-3,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42822-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citriodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042822866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menthane-3,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHANE-3,8-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6Z1Z1NC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Menthane-3,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.